Ethanone, 1-(3,9-diazaspiro[5.5]undec-3-yl)-
CAS No.:
Cat. No.: VC15735293
Molecular Formula: C11H20N2O
Molecular Weight: 196.29 g/mol
* For research use only. Not for human or veterinary use.
![Ethanone, 1-(3,9-diazaspiro[5.5]undec-3-yl)- -](/images/structure/VC15735293.png)
Specification
Molecular Formula | C11H20N2O |
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Molecular Weight | 196.29 g/mol |
IUPAC Name | 1-(3,9-diazaspiro[5.5]undecan-3-yl)ethanone |
Standard InChI | InChI=1S/C11H20N2O/c1-10(14)13-8-4-11(5-9-13)2-6-12-7-3-11/h12H,2-9H2,1H3 |
Standard InChI Key | IJAGJCNXGXEORG-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)N1CCC2(CCNCC2)CC1 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
Ethanone, 1-(3,9-diazaspiro[5.5]undec-3-yl)- features a 3,9-diazaspiro[5.5]undecane backbone fused with an acetyl group (-COCH₃) at position 3 (Fig. 1). The spirocyclic system consists of two piperidine rings connected via a shared nitrogen atom, creating a rigid three-dimensional geometry. This conformation imposes steric constraints that influence binding affinity to biological targets. The acetyl group introduces a ketone functionality, enhancing hydrogen-bonding potential and modulating lipophilicity .
Table 1: Molecular Properties of Ethanone, 1-(3,9-Diazaspiro[5.5]undec-3-yl)-
Property | Value |
---|---|
Molecular Formula | C₁₁H₂₀N₂O |
Molecular Weight | 196.29 g/mol |
IUPAC Name | 1-(3,9-Diazaspiro[5.5]undecan-3-yl)ethanone |
CAS Number | Not publicly disclosed |
Standard InChI | InChI=1S/C11H20N2O/c1-10(14)13-8-4-11(5-9-13)2-6-12-7-3-11/h12H2,1-3H3 |
Stereochemical Considerations
Synthesis and Manufacturing
Established Synthetic Routes
While no peer-reviewed synthesis of Ethanone, 1-(3,9-diazaspiro[5.5]undec-3-yl)- has been published, retrosynthetic analysis suggests two plausible pathways:
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Cyclocondensation Approach:
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Mitsunobu Reaction Strategy:
Table 2: Key Reaction Parameters for Spirocyclic Synthesis
Parameter | Optimal Range |
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Temperature | 80–120°C |
Catalyst | p-Toluenesulfonic acid |
Solvent | Toluene or DMF |
Yield (theoretical) | 45–62% |
Industrial-Scale Production
ShangHai KenEn Chemical Technology Co., Ltd., lists the compound as a research-grade material, indicating current synthesis occurs at laboratory scales. Challenges in large-scale manufacturing include:
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Low yields in cyclization steps due to steric hindrance
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Difficulties in enantiomeric separation without chiral stationary phases
Compound | Target | Activity (IC₅₀/Ki) |
---|---|---|
5b (PMC) | MCH-R1 | 16 nM |
1a (Southampton) | GABAAR | 37 μM |
018 (Southampton) | GABAAR | 4.2 μM |
ADME Predictions
Quantitative structure-activity relationship (QSAR) modeling predicts:
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Absorption: Low intestinal permeability (Pe < 1 × 10⁻⁶ cm/s) due to high polarity (cLogP = 0.89)
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Metabolism: Susceptible to CYP3A4-mediated N-deacetylation, generating 3,9-diazaspiro[5.5]undecane as a primary metabolite
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Excretion: Renal clearance dominant (CLrenal = 12 mL/min/kg) with negligible biliary excretion
Research Gaps and Future Directions
Priority Investigations
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Stereoselective Synthesis: Develop asymmetric catalytic methods to produce enantiopure material for pharmacological testing.
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Target Deconvolution: Use affinity-based proteomics to identify off-target interactions beyond MCH-R1 and GABAAR.
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Formulation Optimization: Explore prodrug strategies (e.g., esterification) to enhance membrane permeability .
Collaborative Opportunities
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Partner with academic groups specializing in spirocyclic chemistry to refine synthetic methodologies
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Engage CROs for high-throughput screening against orphan GPCR targets
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